Cas no 446847-82-1 (Ethyl 4-(Chlorosulfonyl)methylbenzoate)

Ethyl 4-(Chlorosulfonyl)methylbenzoate is a versatile sulfonylating reagent widely used in organic synthesis and pharmaceutical intermediates. Its key advantages include a reactive chlorosulfonyl group, enabling efficient introduction of sulfonyl functionalities into target molecules. The ethyl ester moiety enhances solubility in organic solvents, facilitating handling in various reaction conditions. This compound is particularly valuable in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. Its stability under controlled conditions ensures reliable performance in multi-step synthetic routes. The structural flexibility of the benzoate framework allows for further functionalization, making it a useful building block in medicinal chemistry and material science applications.
Ethyl 4-(Chlorosulfonyl)methylbenzoate structure
446847-82-1 structure
商品名:Ethyl 4-(Chlorosulfonyl)methylbenzoate
CAS番号:446847-82-1
MF:C10H11ClO4S
メガワット:262.71000
MDL:MFCD07778382
CID:929624
PubChem ID:10730227

Ethyl 4-(Chlorosulfonyl)methylbenzoate 化学的及び物理的性質

名前と識別子

    • benzoic acid, 4-[(chlorosulfonyl)methyl]-, ethyl ester
    • ethyl 4-[(chlorosulfonyl)methyl]benzoate
    • Benzoic acid,4-[(chlorosulfonyl)methyl]-,ethyl ester
    • Ethyl4-((chlorosulfonyl)methyl)benzoate
    • Ethyl 4-(chlorosulfonylmethyl)benzoate
    • D78620
    • 446847-82-1
    • EN300-99098
    • Ethyl 4-((chlorosulfonyl)methyl)benzoate
    • CS-0218049
    • Ethyl 4-(Chlorosulfonyl)methylbenzoate
    • MDL: MFCD07778382
    • インチ: InChI=1S/C10H11ClO4S/c1-2-15-10(12)9-5-3-8(4-6-9)7-16(11,13)14/h3-6H,2,7H2,1H3
    • InChIKey: QIYYMJAPJWLWKV-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl

計算された属性

  • せいみつぶんしりょう: 262.00700
  • どういたいしつりょう: 262.0066577g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 325
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 68.8Ų

じっけんとくせい

  • PSA: 68.82000
  • LogP: 3.01270

Ethyl 4-(Chlorosulfonyl)methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288719-10g
Ethyl 4-[(chlorosulfonyl)methyl]benzoate
446847-82-1 97%
10g
¥17337 2023-04-14
TRC
B127060-10mg
Ethyl 4-[(Chlorosulfonyl)methyl]benzoate
446847-82-1
10mg
$ 65.00 2022-03-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1288719-1g
Ethyl 4-[(chlorosulfonyl)methyl]benzoate
446847-82-1 97%
1g
¥4287 2023-04-14
Enamine
EN300-99098-0.5g
ethyl 4-[(chlorosulfonyl)methyl]benzoate
446847-82-1 95.0%
0.5g
$124.0 2025-03-21
Aaron
AR00DBQD-10g
BENZOIC ACID, 4-[(CHLOROSULFONYL)METHYL]-, ETHYL ESTER
446847-82-1 95%
10g
$971.00 2023-12-13
Enamine
EN300-99098-1g
ethyl 4-[(chlorosulfonyl)methyl]benzoate
446847-82-1 95%
1g
$159.0 2023-09-01
A2B Chem LLC
AG20633-100mg
Ethyl 4-((chlorosulfonyl)methyl)benzoate
446847-82-1 95%
100mg
$93.00 2024-04-20
Aaron
AR00DBQD-50mg
BENZOIC ACID, 4-[(CHLOROSULFONYL)METHYL]-, ETHYL ESTER
446847-82-1 95%
50mg
$76.00 2023-12-13
1PlusChem
1P00DBI1-100mg
BENZOIC ACID, 4-[(CHLOROSULFONYL)METHYL]-, ETHYL ESTER
446847-82-1 95%
100mg
$97.00 2025-03-30
1PlusChem
1P00DBI1-2.5g
BENZOIC ACID, 4-[(CHLOROSULFONYL)METHYL]-, ETHYL ESTER
446847-82-1 95%
2.5g
$444.00 2025-02-26

Ethyl 4-(Chlorosulfonyl)methylbenzoate 関連文献

Ethyl 4-(Chlorosulfonyl)methylbenzoateに関する追加情報

Ethyl 4-(Chlorosulfonyl)methylbenzoate (CAS No. 446847-82-1): A Comprehensive Overview in Modern Chemical Research

Ethyl 4-(Chlorosulfonyl)methylbenzoate, identified by its CAS number 446847-82-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its ester and sulfonyl functional groups, has garnered considerable attention due to its versatile applications in synthetic chemistry and potential utility in drug development. The molecular structure of Ethyl 4-(Chlorosulfonyl)methylbenzoate consists of a benzoate backbone substituted with a chlorosulfonyl group and an ethyl ester moiety, which endows it with unique reactivity and chemical properties.

Recent advancements in the field of medicinal chemistry have highlighted the importance of sulfonyl-containing compounds in the design of novel therapeutic agents. The presence of the chlorosulfonyl group in Ethyl 4-(Chlorosulfonyl)methylbenzoate makes it a valuable intermediate in the synthesis of sulfonamides, which are known for their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, and antiviral properties, making them attractive candidates for further development into therapeutic drugs.

The synthesis of Ethyl 4-(Chlorosulfonyl)methylbenzoate typically involves the reaction of 4-methylbenzoic acid with chlorosulfonic acid, followed by esterification with ethanol. This synthetic route underscores the compound's accessibility and its potential for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity, which are critical for pharmaceutical applications.

In recent years, researchers have been exploring the use of Ethyl 4-(Chlorosulfonyl)methylbenzoate as a building block in the construction of more complex molecules. For instance, its incorporation into heterocyclic frameworks has led to the discovery of novel compounds with enhanced biological activity. These studies have demonstrated that the chlorosulfonyl group can serve as a versatile handle for further functionalization, enabling the creation of diverse chemical libraries for drug discovery.

The pharmacological potential of derivatives of Ethyl 4-(Chlorosulfonyl)methylbenzoate has been extensively studied. One notable area of research is its application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By modifying the structure of Ethyl 4-(Chlorosulfonyl)methylbenzoate, researchers have been able to develop potent inhibitors that target specific kinases, offering promising therapeutic strategies.

Another emerging field where Ethyl 4-(Chlorosulfonyl)methylbenzoate has shown promise is in the realm of neurodegenerative diseases. Studies have indicated that derivatives of this compound may exhibit neuroprotective properties by modulating neurotransmitter systems. The ability to interact with biological targets such as receptors and ion channels makes it a valuable candidate for further investigation in this area.

The chemical properties of Ethyl 4-(Chlorosulfonyl)methylbenzoate also make it useful in material science applications. Its ability to undergo various transformations under controlled conditions allows for its use in polymer synthesis and as a crosslinking agent. These applications highlight the compound's versatility beyond pharmaceuticals and underscore its importance in industrial chemistry.

In conclusion, Ethyl 4-(Chlorosulfonyl)methylbenzoate (CAS No. 446847-82-1) is a multifaceted compound with significant potential in both academic research and industrial applications. Its role as an intermediate in drug synthesis, its utility in developing novel therapeutic agents, and its applications in material science underscore its importance in modern chemical research. As our understanding of its properties continues to evolve, so too will its applications across various scientific disciplines.

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